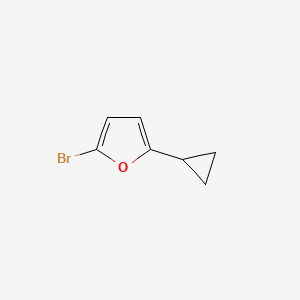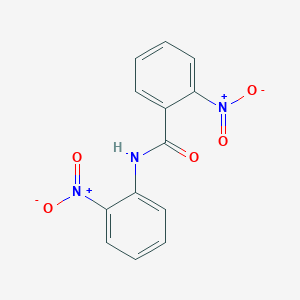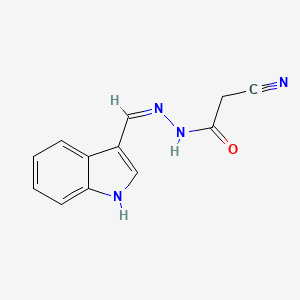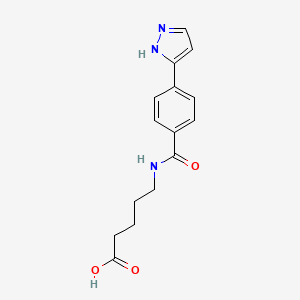
diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(propan-2-il)-1H-pirazol-3,5-dicarboxilato de dietilo es un compuesto químico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(propan-2-il)-1H-pirazol-3,5-dicarboxilato de dietilo generalmente involucra la ciclización de precursores apropiados. Un método común es la reacción de hidracina con un compuesto de 1,3-dicarbonilo en condiciones ácidas o básicas. La reacción procede a través de la formación de un intermedio de hidrazona, que luego cicliza para formar el anillo de pirazol. Las condiciones específicas, como la temperatura y el disolvente, pueden variar según el rendimiento y la pureza deseados.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(propan-2-il)-1H-pirazol-3,5-dicarboxilato de dietilo puede involucrar procesos de flujo continuo para garantizar la calidad constante y un alto rendimiento. Se emplean catalizadores y condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los subproductos. El uso de sistemas automatizados permite un control preciso sobre los parámetros de reacción, lo que garantiza la reproducibilidad y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(propan-2-il)-1H-pirazol-3,5-dicarboxilato de dietilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de pirazol correspondientes con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden modificar el anillo de pirazol o los grupos éster, lo que lleva a diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en condiciones apropiadas para lograr la sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos pirazolcarboxílicos, mientras que la reducción puede producir alcoholes o aminas de pirazol.
Aplicaciones Científicas De Investigación
1-(propan-2-il)-1H-pirazol-3,5-dicarboxilato de dietilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y como una sonda para vías biológicas.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y como un intermedio en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 1-(propan-2-il)-1H-pirazol-3,5-dicarboxilato de dietilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a los sitios alostéricos, modulando así la función de la enzima. Las vías involucradas dependen del contexto biológico específico y de la molécula objetivo.
Comparación Con Compuestos Similares
Compuestos similares
1H-pirazol-3,5-dicarboxilato de dietilo: Carece del grupo propan-2-il, lo que puede afectar su reactividad y actividad biológica.
1-(propan-2-il)-1H-pirazol-3-carboxilato de etilo: Tiene solo un grupo éster, lo que lleva a diferentes propiedades químicas y aplicaciones.
Ácido 1-(propan-2-il)-1H-pirazol-3,5-dicarboxílico: Los grupos ácido carboxílico proporcionan una reactividad diferente en comparación con los grupos éster.
Singularidad
1-(propan-2-il)-1H-pirazol-3,5-dicarboxilato de dietilo es único debido a la presencia de ambos grupos éster y el sustituyente propan-2-il. Estas características contribuyen a su reactividad química distinta y su potencial actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C12H18N2O4 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
diethyl 1-propan-2-ylpyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-11(15)9-7-10(12(16)18-6-2)14(13-9)8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
BVXOGMFLZRZCBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NN1C(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)


![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)

![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)

![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)
